Synthetic Applicability: Improved Overall Yield in Finerenone Intermediate Synthesis
The patented synthetic route employing 4-amino-5-methylpyridinone (the tautomer/synthon for the target compound) demonstrates a clear, quantifiable advantage over prior methods. The novel process using the chloro-methyl-aminopyridine intermediate achieves an overall yield of 84% with >99% purity, directly compared to an earlier literature method that provided only 34.4% overall yield over two steps [1]. Additionally, a competing earlier method from 1984 that uses benzylamine only achieved a 62.4% overall yield . The 84% overall yield represents a 144% relative improvement and a 35% relative improvement over the two established prior methods, respectively, significantly impacting cost and scalability for industrial procurement.
| Evidence Dimension | Overall Synthetic Yield |
|---|---|
| Target Compound Data | 84% overall yield (achieved via patented route) |
| Comparator Or Baseline | Prior method from Synthesis (1984): 62.4% yield; Alternative patented route starting from malonyl chloride: 34.4% overall yield |
| Quantified Difference | 21.6 percentage point improvement (absolute) over the benzylamine method; 49.6 percentage point improvement over the malonyl chloride route. |
| Conditions | Industrial scale-focused process; reaction of chloro-methyl-aminopyridine with KOH in methanol under pressure in an autoclave. |
Why This Matters
Higher yield and purity directly reduce the cost per unit of active pharmaceutical ingredient (API) and minimize downstream purification burden, making it the superior choice for large-scale procurement in Finerenone manufacturing.
- [1] Platzek, J.; Lovis, K. Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-on (intermediate compound for the synthesis of the MR antagonist finerenone). US Patent 2022/0153699 A1, May 19, 2022. View Source
